(4-(tert-Butyl)benzoyl)-D-alanine

Chiral Building Block Peptidomimetic Synthesis Stereoselective Research

(4-(tert-Butyl)benzoyl)-D-alanine (CAS 1308925-09-8) is a synthetically derived D-alanine derivative featuring a 4-tert-butylbenzoyl group on its alpha-amino moiety. It is commercially available as a high-purity (95%+) research chemical.

Molecular Formula C14H19NO3
Molecular Weight 249.31
CAS No. 1308925-09-8
Cat. No. B2886595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(tert-Butyl)benzoyl)-D-alanine
CAS1308925-09-8
Molecular FormulaC14H19NO3
Molecular Weight249.31
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
InChIInChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m1/s1
InChIKeyKGSUAYOKUTTZHA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-(tert-Butyl)benzoyl)-D-alanine (CAS 1308925-09-8) as a Defined Stereochemical Building Block in Research and Procurement


(4-(tert-Butyl)benzoyl)-D-alanine (CAS 1308925-09-8) is a synthetically derived D-alanine derivative featuring a 4-tert-butylbenzoyl group on its alpha-amino moiety. It is commercially available as a high-purity (95%+) research chemical . This compound is part of a broader class of benzoyl-substituted alanines described in patent literature for potential herbicidal applications [1], where the specific combination of the amino acid's D-configuration and the benzoyl group's lipophilic tert-butyl substituent defines its utility as a chiral building block or for developing bioactive molecules.

Why Generic or Racemic Substitution Cannot Replace (4-(tert-Butyl)benzoyl)-D-alanine in Specialized Synthesis and Research


Substituting (4-(tert-Butyl)benzoyl)-D-alanine with a generic analog or a racemic mixture is problematic due to the compound's precisely defined chiral center and physicochemical profile. The specific D-configuration of the alanine backbone, as opposed to the L-isomer or a racemate, is critical for inducing or maintaining chirality in synthetic products and for differential interactions with biological targets [1]. Furthermore, the compound's measured logP of 3.009 [2] provides a quantifiable benchmark for its lipophilicity; replacing it with an analog possessing a different substituent (e.g., methyl instead of tert-butyl) would alter this property, potentially compromising solubility, membrane permeability, or target binding in a research setting.

Quantifiable Differentiation Points for (4-(tert-Butyl)benzoyl)-D-alanine (CAS 1308925-09-8)


Stereochemical Identity and Purity for Chiral Research Applications

The target compound provides a defined D-alanine stereocenter. Patent literature emphasizes the importance of pure enantiomers for the biological activity of benzoyl-substituted alanines [1]. This contrasts with racemic or L-alanine analogs, where different or reduced activity is expected. Commercial availability at a specified 95%+ purity provides a baseline for procurement.

Chiral Building Block Peptidomimetic Synthesis Stereoselective Research

Physicochemical Differentiation via Measured logP

The target compound possesses a calculated logP of 3.009 [1]. This quantitative metric allows direct comparison with other benzoyl-amino acid building blocks. For instance, the less bulky benzoyl-D-alanine (without the tert-butyl group) would exhibit a lower logP. While a specific head-to-head value is not available in the retrieved literature, the logP of 3.009 serves as a specific, verifiable property for procurement decisions when a specific lipophilicity window is required.

Lipophilicity Physicochemical Property ADME Research

Role as a Defined Synthetic Building Block in Herbicidal Lead Optimization

The benzoyl-substituted alanine patent [1] details a class of compounds for herbicidal use. Within this class, the specific substituent pattern of the target compound (4-tert-butyl on the benzoyl group, D-alanine core) represents one defined point in the claimed chemical space, distinguishing it from other substituted benzoyl alanines. The patent's generic structure covers a vast number of analogs, but the target compound's identity is fixed, offering a controlled variable for systematic SAR exploration.

Agrochemical Synthesis Herbicide Discovery Benzoyl Alanine Library

Recommended Application Scenarios for (4-(tert-Butyl)benzoyl)-D-alanine Based on Differentiated Properties


Chiral Synthesis and Peptidomimetic Design Requiring a D-Amino Acid Core

The compound serves as a key building block for introducing a non-natural D-alanine residue with a lipophilic N-terminal cap. This is directly relevant to the design of peptidomimetics where D-amino acids confer metabolic stability and the 4-tert-butylbenzoyl group enhances target binding or cellular permeability, as its logP of 3.009 suggests [1].

Structure-Activity Relationship (SAR) Studies in Herbicide Discovery

As a specific member of the benzoyl-substituted alanine class claimed in patent JP2009537477A [2], this compound is a defined input for SAR studies. Researchers can systematically compare its activity to other analogs to map the effect of the 4-tert-butylbenzoyl group on herbicide efficacy and crop safety.

Asymmetric Synthesis Research Leveraging a Defined Enantiomer

The guaranteed (2R)-configuration provides a chiral pool starting material for synthesizing more complex, stereochemically defined molecules. This is critical for projects where the final product's stereochemistry is confirmed to be essential for its function, differentiating it from a race mate which would require a costly chiral resolution step.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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